2-(4-chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c1-30-14-8-11-18(19(12-14)24(26)27)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCZTWNWLZLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Continuous-Flow Nitration
The patent CN111704555A outlines a three-step continuous-flow process:
- Acetylation : 4-Methoxyaniline reacts with acetic anhydride in a continuous-flow reactor (25°C, 133 min) to yield 4-methoxyacetanilide.
- Nitration : The acetylated intermediate undergoes nitration with a nitrating agent (e.g., HNO₃/H₂SO₄) at 25°C for 10–100 min, producing 4-methoxy-2-nitroacetanilide.
- Hydrolysis : Basic hydrolysis (40–80°C, 40–400 min) removes the acetyl group, yielding 4-methoxy-2-nitroaniline.
Key Data :
| Parameter | Value |
|---|---|
| Total Yield | 85–87% |
| Purity (HPLC) | 99% |
| Reaction Time | 30 s–400 min |
This method minimizes byproducts and enhances safety compared to batch reactors.
Step 2: Formation of N-(4-Methoxy-2-nitrophenyl)-2-aminobenzamide
The benzamide core is constructed via carbodiimide-mediated coupling.
Carbodiimide Coupling Protocol
Adapted from the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide, the reaction employs:
- 2-Aminobenzoic acid (anthranilic acid)
- 4-Methoxy-2-nitroaniline
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
- 4-Dimethylaminopyridine (DMAP)
Procedure :
- Dissolve 2-aminobenzoic acid (8 mmol) and EDCI (8.8 mmol) in dichloromethane (DCM).
- Add DMAP (0.08 mmol) and stir for 30 min at 20°C.
- Introduce 4-methoxy-2-nitroaniline (7.2 mmol) and react for 16 h.
- Extract with DCM, dry (Na₂SO₄), and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–77% |
| Solvent System | DCM/DMF |
This method avoids racemization and ensures high functional group tolerance.
Step 3: Sulfonamidation to Form this compound
The final step introduces the 4-chlorobenzenesulfonamido group via nucleophilic substitution.
Sulfonamidation Reaction
Based on N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide synthesis:
- Dissolve N-(4-methoxy-2-nitrophenyl)-2-aminobenzamide (1 eq) in DCM.
- Add 4-chlorobenzenesulfonyl chloride (1.2 eq) and triethylamine (2 eq).
- Stir at 20°C for 12 h.
- Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 12 h |
The reaction proceeds via attack of the 2-amino group on the electrophilic sulfur of the sulfonyl chloride, releasing HCl.
Optimization and Reaction Conditions
Solvent and Base Selection
Temperature and Time
Purification Techniques
- Column Chromatography : Ethyl acetate/hexane mixtures (1:3 to 1:1) resolve intermediates.
- Recrystallization : Isopropanol or ethanol yields high-purity crystals.
Analytical Characterization
Spectroscopic Data
- ¹H NMR :
- Aromatic protons: δ 7.8–8.2 ppm (nitrophenyl), δ 6.9–7.5 ppm (benzamide).
- Methoxy group: δ 3.8 ppm (singlet).
- IR :
- Amide C=O stretch: ~1680 cm⁻¹.
- Sulfonamide S=O stretches: ~1150 and 1350 cm⁻¹.
Chromatographic Purity
Applications and Derivatives
This compound is a precursor for:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Amines: From the reduction of the nitro group.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps, including nitration, sulfonation, and amidation. The mechanism of action primarily involves the inhibition of bacterial growth by interfering with folic acid synthesis, crucial for bacterial survival. The compound may bind to the active site of enzymes like dihydropteroate synthase, blocking their activity and leading to microbial death.
Medicinal Chemistry
-
Antimicrobial Activity :
- The compound exhibits potential antimicrobial properties similar to other sulfonamides. Its structural motifs suggest effectiveness against various bacteria and possibly some viruses.
- Case Study : In vitro studies on related compounds have shown broad-spectrum antimicrobial activity, with IC50 values indicating strong inhibition against pathogens.
Compound Target Bacteria IC50 (µM) Reference Compound A E. coli 5.0 Compound B S. aureus 3.5 -
Anticancer Potential :
- Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells.
- Case Study : Research on structurally similar compounds demonstrated significant antiproliferative effects across various cancer cell lines.
Compound Cancer Cell Line IC50 (µM) Reference Compound C MCF-7 12.0 Compound D HeLa 8.5
Biological Research
-
Enzyme Interaction Studies :
- The compound serves as a probe for studying enzyme interactions, particularly those involved in metabolic pathways.
- Its unique functional groups facilitate the exploration of enzyme kinetics and inhibition mechanisms.
-
Drug Development :
- Given its structural complexity and biological activity, this compound is a candidate for further development into novel therapeutic agents targeting bacterial infections and cancer.
Synthesis of Dyes and Pigments
The compound's chemical properties make it suitable for use in the synthesis of dyes and pigments in the textile and cosmetic industries. The presence of nitro and methoxy groups enhances its utility in color applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide would depend on its specific biological target. Typically, sulfonamides inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. The compound may bind to the active site of an enzyme, blocking its activity and leading to the death of the microorganism.
Comparison with Similar Compounds
Sulfonamido vs. Sulfonyl and Thione Derivatives
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Structure: Lacks the sulfonamido group but retains the nitro and methoxy substituents. Synthesis: Derived from 2-nitroaniline precursors via Friedel-Crafts acylation, similar to methods in .
- 5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide Structure: Contains a sulfonylamino group and three chlorine atoms. The sulfonylamino group mimics the sulfonamido in the title compound, suggesting overlapping pharmacological targets .
Nitro Group Positioning
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Structure: Features a nitro group at the 2-position and a methylsulfonyl acetamide. Impact: The 2-nitro group induces steric hindrance, altering molecular conformation. The acetamide moiety (vs.
Structural Analogues with Heterocyclic Moieties
1,2,4-Triazole-3(4H)-thiones [7–9]
- Structure : Derived from hydrazinecarbothioamides cyclized into triazole-thiones.
- Impact : The triazole ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets like kinases. However, the thione group may increase metabolic instability compared to the sulfonamido group in the title compound .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Simplifies the substituents to a dimethoxyphenethyl group.
Electronic and Steric Effects
- 2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide Structure: Includes a chlorophenylmethoxy group and a Schiff base (imine) linkage. Impact: The imine group introduces conjugation, altering electronic distribution. The methoxy and chloro groups create a balance between electron-donating and -withdrawing effects, which may modulate redox properties compared to the title compound’s nitro group .
Key Research Findings and Data
Table 1: Structural and Functional Comparison
Biological Activity
2-(4-chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide, a synthetic organic compound classified as a sulfonamide, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique combination of functional groups that may contribute to its efficacy in various biological contexts.
- IUPAC Name : 2-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxy-2-nitrophenyl)benzamide
- CAS Number : 898440-60-3
- Molecular Weight : 461.9 g/mol
- Chemical Structure :
- The compound includes a sulfonamide group, a methoxy group, and a nitro group, which are known to influence its biological activity.
The biological activity of sulfonamides typically involves the inhibition of bacterial growth by interfering with folic acid synthesis, an essential nutrient for bacteria. This mechanism is primarily through the competitive inhibition of the enzyme dihydropteroate synthase. The specific interactions of this compound with target enzymes or receptors remain to be fully elucidated but are expected to follow similar pathways as other sulfonamides.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit broad-spectrum antimicrobial properties. For instance, studies on related N-phenylbenzamide derivatives have shown effectiveness against various viruses such as HIV and HBV, suggesting that this compound may also possess antiviral properties.
| Compound | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| IMB-0523 (similar derivative) | HBV | 1.99 | |
| Lamivudine (control) | HBV | 7.37 |
Anticancer Activity
The potential anticancer effects of this compound are supported by studies on related sulfonamide derivatives. For example, the evaluation of similar compounds against cancer cell lines has demonstrated significant antiproliferative effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4j (related derivative) | Various cancer lines | Potent |
Case Studies and Research Findings
- Antiviral Studies : A recent study investigated the antiviral efficacy of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), revealing strong inhibitory effects on HBV replication in vitro and in vivo, with IC50 values significantly lower than those of existing antiviral drugs like lamivudine . This suggests that structurally similar compounds may provide insights into the antiviral potential of this compound.
- Anticancer Evaluations : Research has shown that derivatives of benzamide exhibit promising results against various cancer types due to their ability to induce apoptosis in cancer cells . The specific activity of our compound in this context remains to be fully explored but aligns with the observed trends in similar compounds.
Q & A
What are the common synthetic routes for preparing 2-(4-chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide, and how can reaction conditions be optimized?
Basic:
The synthesis typically involves coupling 4-chlorobenzenesulfonamide with N-(4-methoxy-2-nitrophenyl)benzamide derivatives. A standard approach uses coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) under nitrogen . Key steps include:
- Activation of the carboxylic acid group in the benzamide precursor.
- Nucleophilic substitution or amidation with the sulfonamide moiety.
Advanced:
Optimization requires balancing solvent polarity, temperature, and stoichiometry. For example:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions; non-polar solvents improve selectivity but reduce reaction rates .
- Temperature control : Reactions at 0–5°C minimize decomposition of nitro groups, while higher temperatures (40–60°C) accelerate coupling .
- Catalyst screening : DMAP increases yield by 15–20% compared to non-catalytic conditions .
Which spectroscopic and crystallographic techniques are critical for structural elucidation, and what challenges arise in interpreting data?
Basic:
Standard techniques include:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; nitro groups deshield aromatic protons) .
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
Advanced:
X-ray crystallography (e.g., from Acta Crystallographica data) reveals bond angles and packing interactions but faces challenges:
- Crystal growth : Nitro and sulfonamide groups hinder crystallization; vapor diffusion with acetone/water mixtures improves results .
- Disorder : Rotational freedom in the methoxy group requires refinement with constrained occupancy models .
How do structural modifications influence the compound’s biological activity, and what quantitative models predict activity?
Basic:
Functional groups dictate activity:
- 4-Chlorobenzenesulfonamido : Enhances enzyme inhibition (e.g., carbonic anhydrase) via hydrophobic interactions .
- Nitro group : Increases redox activity, potentially triggering cytotoxicity .
Advanced:
QSAR models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example:
| Substituent | σ Value | IC₅₀ (μM) |
|---|---|---|
| -NO₂ | +1.27 | 2.1 |
| -OCH₃ | -0.27 | 12.4 |
| Data suggests electron-withdrawing groups improve potency by 6-fold . |
What methodologies are used to assess stability and degradation pathways under physiological conditions?
Basic:
- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Accelerated stability studies : 40°C/75% RH for 6 months to predict shelf life .
Advanced:
LC-QTOF-MS identifies nitro-reduction metabolites (e.g., amine derivatives) in liver microsomes. Degradation follows pseudo-first-order kinetics with t₁/₂ = 8.2 hours .
How can conflicting data on enzyme inhibition mechanisms be resolved?
Basic:
Contradictions in IC₅₀ values often arise from assay conditions (e.g., pH, cofactors). Standardizing protocols (e.g., Tris buffer pH 7.4, 25°C) reduces variability .
Advanced:
Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) to distinguish competitive vs. non-competitive inhibition. For example:
| Enzyme | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Inhibition Type |
|---|---|---|---|
| Carbonic anhydrase | 1.2×10⁵ | 0.03 | Competitive |
| Tyrosinase | 4.5×10³ | 0.12 | Non-competitive |
| SPR data resolves ambiguities in fluorescence-based assays . |
What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Advanced:
- Co-crystallization : With succinic acid increases aqueous solubility by 8-fold .
- Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve 92% encapsulation efficiency, enhancing plasma half-life to 9.7 hours .
How are computational methods applied to predict off-target interactions?
Advanced:
Molecular docking (AutoDock Vina) screens against >500 human receptors. The compound shows high affinity (ΔG = -9.2 kcal/mol) for COX-2, suggesting anti-inflammatory potential . MD simulations (GROMACS) reveal stable binding over 100 ns, validating target selectivity .
What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Advanced:
UPLC-MS/MS with a C18 column (1.7 µm) achieves 0.1 ng/mL detection limits. Key impurities:
| Impurity | m/z | Source |
|---|---|---|
| Des-nitro derivative | 398.1 | Photodegradation |
| Sulfonic acid byproduct | 452.3 | Incomplete coupling |
| Method validation follows ICH Q3A guidelines . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
